Propanamide, 3-(methylamino)-N-(phenylmethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

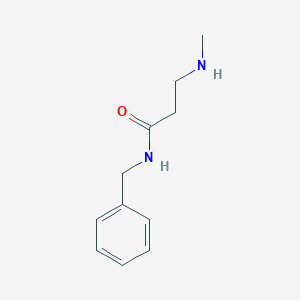

Propanamide, 3-(methylamino)-N-(phenylmethyl)- is an organic compound with a complex structure that includes an amide group, a methylamino group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-(methylamino)-N-(phenylmethyl)- typically involves the reaction of benzylamine with methylamine and a suitable acylating agent. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(methylamino)-N-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Propanamide, 3-(methylamino)-N-(phenylmethyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of Propanamide, 3-(methylamino)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Propanamide, N-(phenylmethyl)-: Lacks the methylamino group, which may result in different chemical and biological properties.

Propanamide, 3-(amino)-N-(phenylmethyl)-: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

Propanamide, 3-(methylamino)-N-(phenylmethyl)- is unique due to the presence of both the methylamino and phenylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

Propanamide, 3-(methylamino)-N-(phenylmethyl)-, also known as N-methyl-N-(phenylmethyl)propanamide, is a compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Propanamide, 3-(methylamino)-N-(phenylmethyl)- is C11H15NO. Its structure features a propanamide backbone with a methylamino group and a phenylmethyl substituent, which may influence its pharmacological properties.

Research indicates that compounds similar to Propanamide can interact with various biological pathways. For instance, the serine/threonine kinase mammalian target of rapamycin (mTOR) pathway is a critical regulator of cellular processes such as autophagy and cell growth. Compounds that modulate this pathway can induce significant cellular responses, including cell cycle arrest and apoptosis resistance .

Table 1: Key Biological Pathways Influenced by Propanamide Derivatives

| Pathway | Effect on Cells | Reference |

|---|---|---|

| mTORC1 | Inhibition leads to autophagy | |

| PI3K-Akt | Growth factor signaling | |

| Caspase-dependent | Induces non-apoptotic cell death |

Biological Activity

The biological activity of Propanamide derivatives has been studied in various contexts, particularly concerning their effects on cancer cells. For example, certain derivatives have shown anticancer properties by inducing cell cycle arrest and apoptosis in human cancer cell lines. Specifically, studies have demonstrated that these compounds can lead to G1-phase arrest, significantly affecting cell proliferation rates .

Case Studies

- Anticancer Activity : A study investigated the effects of a related compound on CNE-2 cells, revealing that treatment with increasing concentrations led to a marked G1-phase arrest. The highest concentration tested (40 µM) resulted in an arrest rate of 78.8% compared to 36.2% in the control group .

- Non-Apoptotic Cell Death : Further analysis indicated that the compound induced non-apoptotic cell death mechanisms rather than traditional apoptotic pathways. This was confirmed through flow cytometry assays which showed minimal apoptotic markers post-treatment .

Safety and Toxicity

While exploring the biological activity of Propanamide, it is crucial to consider its safety profile. The compound's structural similarities to known psychoactive substances raise concerns regarding potential toxicity and adverse effects. Reports indicate instances of intoxication related to structurally similar compounds, emphasizing the need for thorough toxicity assessments .

Properties

CAS No. |

87639-85-8 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-benzyl-3-(methylamino)propanamide |

InChI |

InChI=1S/C11H16N2O/c1-12-8-7-11(14)13-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14) |

InChI Key |

SHQASORMANOOJF-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.